molecular formula C12H13ClFNO B7992821 6-(3-Chloro-2-fluoro-phenoxy)hexanenitrile

6-(3-Chloro-2-fluoro-phenoxy)hexanenitrile

Cat. No.: B7992821
M. Wt: 241.69 g/mol
InChI Key: CUDXOMSBKUVTDG-UHFFFAOYSA-N
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Description

6-(3-Chloro-2-fluoro-phenoxy)hexanenitrile is an organic compound with the molecular formula C({12})H({13})ClFNO. It is a fluorinated building block used in various chemical syntheses and industrial applications. The compound is characterized by the presence of a chloro and fluoro substituent on a phenoxy ring, which is connected to a hexanenitrile chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-2-fluoro-phenoxy)hexanenitrile typically involves the reaction of 3-chloro-2-fluorophenol with 6-bromohexanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-2-fluoro-phenoxy)hexanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups on the phenoxy ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts with boronic acids or esters.

Major Products Formed

The major products formed from these reactions include various substituted phenoxyhexanenitriles, alcohols, and complex aromatic compounds, depending on the specific reaction and conditions.

Scientific Research Applications

6-(3-Chloro-2-fluoro-phenoxy)hexanenitrile is used in several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor binding studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3-Chloro-2-fluoro-phenoxy)hexanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenoxy ring enhance its binding affinity and specificity towards these targets. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chloro-2-fluoro-phenoxy)hexanoic acid
  • 6-(3-Chloro-2-fluoro-phenoxy)hexanamide
  • 6-(3-Chloro-2-fluoro-phenoxy)hexanol

Uniqueness

6-(3-Chloro-2-fluoro-phenoxy)hexanenitrile is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring, which imparts distinct chemical and physical properties. These substituents enhance its reactivity and binding affinity, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

6-(3-chloro-2-fluorophenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO/c13-10-6-5-7-11(12(10)14)16-9-4-2-1-3-8-15/h5-7H,1-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDXOMSBKUVTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)OCCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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